Aluminum hexafluoro-2,4-pentanedionat
Description
Contextualization of Aluminum Coordination Chemistry in Contemporary Science
Aluminum coordination chemistry is a significant and expanding area of modern science. acs.orgnih.gov For a long time, the chemistry of aluminum was considered straightforward, primarily involving the stable +3 oxidation state. illinois.edu However, recent decades have witnessed extensive research that has broadened the understanding of aluminum's accessible oxidation states and bonding modes. nih.gov As the third most abundant element in the Earth's crust, aluminum's high natural availability makes it an appealing candidate for large-scale chemical processes and ensures security in supply chains. acs.orgnih.gov
Contemporary research focuses on developing new aluminum coordination compounds that can facilitate electron transfer (ET) and proton transfer (PT) reactions, which are fundamental to many chemical transformations. acs.org This has been achieved by using specialized ligands that can actively participate in redox processes. acs.orgacs.org The applications of these advanced aluminum compounds are vast, with significant interest in their use for catalysis, as well as in the development of electronic and energy storage materials. acs.org The ability to fine-tune the properties of aluminum complexes through ligand design has opened up new possibilities in areas such as polymerization catalysis and the synthesis of high-purity materials. researchgate.netgoogle.com
Significance of Fluorinated Beta-Diketonate Ligands in Coordination Chemistry
Beta-diketonate ligands are a cornerstone of coordination chemistry, capable of forming stable complexes with a vast majority of elements in the periodic table. mdpi.com Their utility stems from their ability to act as chelating agents, providing stability to the resulting metal complex. nih.gov A key advantage of beta-diketonate ligands is that their chemical and physical properties can be systematically modified by changing the substituents on the ligand backbone. nih.gov
The introduction of fluorine atoms into the beta-diketonate structure, creating fluorinated beta-diketonate ligands like hexafluoro-2,4-pentanedionate (hfac), imparts unique and highly desirable characteristics to the metal complexes. mdpi.com Replacing hydrogen atoms with fluorine atoms, particularly in the form of trifluoromethyl (CF₃) groups, significantly alters the electronic properties of the ligand. nih.govmdpi.com This fluorination leads to an increase in the volatility of the corresponding metal complexes, a crucial property for applications in gas-phase deposition techniques such as Metal-Organic Chemical Vapor Deposition (MOCVD). nih.govmdpi.com The enhanced volatility is attributed to a decrease in intermolecular interactions. mdpi.com These characteristics make fluorinated beta-diketonate complexes valuable precursors for creating thin films of metals and metal oxides. nih.gov
Historical Development and Evolution of Research on Aluminum Hexafluoro-2,4-Pentanedionate
The history of Aluminum hexafluoro-2,4-pentanedionate is intertwined with the broader evolution of coordination chemistry and aluminum chemistry. Coordination compounds have been utilized for centuries, with early examples including pigments like Prussian blue. libretexts.orgbritannica.com However, a systematic understanding of their nature began to form in the late 19th and early 20th centuries, largely through the pioneering work of Alfred Werner, who proposed the foundational concepts of coordination theory. libretexts.orglibretexts.org
The element aluminum itself was first isolated in 1825 by Hans Christian Ørsted, and industrial production methods emerged later in the 19th century. wikipedia.org For much of its history, aluminum was known primarily in its +3 oxidation state. illinois.edu The exploration of more complex aluminum compounds, including coordination complexes, followed the general development of inorganic and organometallic chemistry.
The specific use of beta-diketonate ligands, such as acetylacetonate (B107027) (acac), to form stable metal complexes became a widespread practice. The synthesis of aluminum acetylacetonate, a related non-fluorinated compound, provided a basis for further exploration. thermofisher.comfishersci.com The development of fluorinated organic compounds provided chemists with new building blocks. The synthesis and study of the hexafluoroacetylacetone (B74370) ligand (1,1,1,5,5,5-hexafluoro-2,4-pentanedione) set the stage for its use in coordination chemistry. nist.govnist.govfishersci.com The combination of aluminum chemistry with fluorinated beta-diketonate ligands led to the creation of Aluminum hexafluoro-2,4-pentanedionate, a compound designed to leverage the stability of the aluminum-diketonate linkage and the enhanced volatility conferred by the fluorine atoms. nih.gov
Data Tables
Physical and Chemical Properties of Aluminum Hexafluoro-2,4-pentanedionate
| Property | Value |
| CAS Number | 15306-18-0 guidechem.comchemicalbook.com |
| Molecular Formula | C₁₅H₃AlF₁₈O₆ guidechem.comscbt.com |
| Molecular Weight | 648.13 g/mol guidechem.com |
| Appearance | White to off-white crystal guidechem.com |
| Sensitivity | Moisture sensitive guidechem.comfishersci.no |
Structure
2D Structure
Properties
IUPAC Name |
dialuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H2F6O2.2Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;/q;;;2*+3/p-3/b3*2-1-;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJKTKURFPWQDK-AHUNZLEGSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Al+3].[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Al+3].[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H3Al2F18O6+3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Preparative Techniques
Ligand Synthesis and Modification Strategies for 1,1,1,5,5,5-Hexafluoro-2,4-Pentanedione
The primary and most established method for synthesizing 1,1,1,5,5,5-hexafluoro-2,4-pentanedione (hfacH) is the Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone. In this specific case, ethyl trifluoroacetate (B77799) reacts with 1,1,1-trifluoroacetone. The reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium hydride, which facilitates the deprotonation of the ketone to form an enolate, the key nucleophile in the condensation reaction.
CF₃C(O)OC₂H₅ + CH₃C(O)CF₃ → CF₃C(O)CH₂C(O)CF₃ + C₂H₅OH
A key consideration in the synthesis of hfacH is the management of its hydrate (B1144303) forms. 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione readily forms a stable dihydrate, which may need to be dehydrated for subsequent reactions or applications. Dehydration can be achieved by treatment with a strong dehydrating agent, such as concentrated sulfuric acid.
Modification strategies for the hfac ligand are primarily focused on altering its electronic and steric properties to fine-tune the characteristics of the resulting metal complex. These modifications can include the introduction of different functional groups on the backbone of the pentanedione ligand. However, for the specific application as a precursor for aluminum oxide deposition, the unmodified hexafluoroacetylacetonate ligand is typically employed due to its high volatility and clean decomposition.
Coordination Complex Synthesis: Routes for Aluminum Hexafluoro-2,4-Pentanedionate Formation
The formation of aluminum hexafluoro-2,4-pentanedionate, also known as aluminum tris(hexafluoroacetylacetonate) or Al(hfac)₃, involves the reaction of an aluminum source with three equivalents of the hfacH ligand.
The synthesis of metal acetylacetonates (B15086760), including their fluorinated analogues, generally follows a few key principles. The reaction typically involves a metal salt or another metal precursor and the β-diketone ligand in a suitable solvent. The deprotonation of the β-diketone is a crucial step, as the resulting anion is the coordinating species. This is often facilitated by the addition of a base, such as ammonia, sodium hydroxide (B78521), or an amine, which shifts the equilibrium towards the formation of the complex.
The general reaction can be represented as:
Mⁿ⁺ + n(acacH) ⇌ M(acac)ₙ + nH⁺
The choice of the metal source, solvent, and reaction conditions (e.g., temperature, pH) can significantly influence the yield and purity of the final product. For air- or water-sensitive metal precursors, the synthesis is carried out under inert atmosphere conditions.
While detailed, step-by-step published syntheses for Al(hfac)₃ are not abundant, the principles derived from the synthesis of its non-fluorinated counterpart, aluminum acetylacetonate (B107027) (Al(acac)₃), can be applied. Common aluminum sources for these syntheses include:
Aluminum Salts: Aluminum sulfate (B86663) (Al₂(SO₄)₃) or aluminum chloride (AlCl₃) can be reacted with hfacH in an aqueous or alcoholic solution. The addition of a base, such as aqueous ammonia, is necessary to neutralize the acid formed during the reaction and to promote the deprotonation of the hfacH ligand.
Aluminum Hydroxide or Oxides: More direct routes involve the reaction of aluminum hydroxide (Al(OH)₃) or aluminum oxide (Al₂O₃) with hfacH. These reactions can be slower and may require elevated temperatures to proceed at a reasonable rate. For instance, boehmite ([AlO(OH)]n) has been used to synthesize Al(acac)₃ in water. nih.gov
Organoaluminum Compounds: While less common for bulk synthesis due to their pyrophoric nature and cost, organoaluminum precursors could also be used.
A plausible synthetic route for Al(hfac)₃ would involve dissolving an aluminum salt in a suitable solvent, followed by the stoichiometric addition of the hfacH ligand and a base to control the pH. The resulting complex, being less soluble in the reaction medium, would then precipitate and could be collected by filtration, followed by washing and drying.
Design and Optimization of Aluminum Hexafluoro-2,4-Pentanedionate as a Chemical Vapor Deposition Precursor
The utility of Al(hfac)₃ as a CVD precursor stems from its specific physicochemical properties. The design and synthesis of this precursor are therefore tailored to meet the stringent requirements of the CVD process for depositing high-quality aluminum oxide (Al₂O₃) thin films.
For a compound to be an effective CVD precursor, it must exhibit a delicate balance between volatility and thermal stability.
Volatility: The precursor must be sufficiently volatile to be transported in the vapor phase from the source to the substrate at a reasonable and controllable rate. The fluorine atoms in the hfac ligand significantly increase the volatility of the aluminum complex compared to its non-fluorinated analogue, Al(acac)₃. This is due to the electron-withdrawing nature of the fluorine atoms, which reduces intermolecular interactions. Al(hfac)₃ can be sublimed at relatively low temperatures (around 50°C at 0.1 mmHg), which is advantageous for CVD processes. strem.com
Thermal Stability: The precursor must be stable enough to be vaporized without premature decomposition in the delivery lines. However, it must also decompose cleanly on the heated substrate at a desired temperature to form the target material (Al₂O₃) with minimal contamination. The thermal decomposition of Al(hfac)₃ has been studied, and it is known to yield aluminum oxide films at substrate temperatures in the range of 320-480°C in an inert argon atmosphere. dtic.mil
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₅H₃AlF₁₈O₆ | strem.com |
| Molecular Weight | 648.17 g/mol | strem.com |
| Appearance | White to off-white crystalline solid | strem.com |
| Melting Point | 70-73 °C | strem.com |
| Boiling Point | Decomposes | strem.com |
| Sublimation Point | 50 °C at 0.1 mmHg | strem.com |
The purity and stoichiometry of the Al(hfac)₃ precursor are paramount for achieving reproducible and high-quality thin films in CVD. Impurities can act as a source of contamination in the deposited films, degrading their electrical and optical properties.
Purity Control: The purification of Al(hfac)₃ is typically achieved through recrystallization or sublimation. Sublimation is a particularly effective method for obtaining high-purity material, as it separates the volatile precursor from non-volatile impurities. The synthesis process itself must be carefully controlled to minimize the formation of byproducts. This includes using high-purity starting materials and carefully controlling the reaction stoichiometry and conditions.
Stoichiometry Control: Ensuring the correct 1:3 metal-to-ligand stoichiometry is crucial. This is achieved by carefully controlling the molar ratios of the aluminum source and the hfacH ligand during the synthesis. The presence of incompletely reacted starting materials or the formation of complexes with different stoichiometries can affect the vapor pressure and decomposition behavior of the precursor. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and elemental analysis are used to confirm the stoichiometry of the synthesized complex. The potential for hydrolysis of the aluminum center, leading to the formation of hydroxo- or oxo-bridged species, must also be considered and minimized by carrying out the synthesis under anhydrous conditions when necessary. mdpi.com
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| Aluminum hexafluoro-2,4-pentanedionate | Al(C₅HF₆O₂)₃ |
| 1,1,1,5,5,5-Hexafluoro-2,4-pentanedione | C₅H₂F₆O₂ |
| Ethyl trifluoroacetate | CF₃C(O)OC₂H₅ |
| 1,1,1-Trifluoroacetone | CH₃C(O)CF₃ |
| Aluminum acetylacetonate | Al(C₅H₇O₂)₃ |
| Aluminum sulfate | Al₂(SO₄)₃ |
| Aluminum chloride | AlCl₃ |
| Aluminum hydroxide | Al(OH)₃ |
| Boehmite | [AlO(OH)]n |
| Aluminum oxide | Al₂O₃ |
Sustainable and Green Chemistry Approaches in Synthetic Design
The development of synthetic methodologies for aluminum hexafluoro-2,4-pentanedionate, also known as aluminum tris(hexafluoroacetylacetonate) or Al(hfac)3, has increasingly focused on aligning with the principles of green chemistry. These approaches aim to reduce the environmental impact of the synthesis process by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Key strategies include the adoption of solvent-free reaction conditions, such as mechanochemistry, and the use of more environmentally benign reaction media.
Traditional synthesis of metal β-diketonates often involves the use of organic solvents, which can be volatile, toxic, and difficult to recycle. google.com A common route involves the reaction of a metal salt with the β-diketonate ligand in a suitable solvent, often requiring subsequent purification steps that generate additional waste. google.com For instance, a typical solution-based synthesis might involve dissolving a metal chloride salt and the protonated ligand (Hhfac) in an organic solvent, followed by the addition of a base to deprotonate the ligand and facilitate complexation. This process can lead to the formation of byproducts and require extensive purification to isolate the desired product.
In contrast, mechanochemical synthesis has emerged as a powerful and sustainable alternative for the preparation of metal complexes, including those with hexafluoroacetylacetonate ligands. qub.ac.uknih.gov This solvent-free technique involves the grinding of solid reactants together, using mechanical energy to initiate and sustain the chemical reaction. qub.ac.uknih.gov This method can lead to faster reaction times, higher yields, and simplified product isolation, as the need for a solvent is eliminated. qub.ac.uk
Research into the mechanochemical synthesis of related lanthanide hexafluoroacetylacetonate complexes, Ln(hfac)3(H2O)x, demonstrates the viability and advantages of this approach. nih.gov In these studies, a lanthanide salt is ground with a salt of the hexafluoroacetylacetonate ligand, such as sodium hexafluoroacetylacetonate (Na(hfac)), to produce the desired complex. The reactions are often carried out in a ball mill or with a mortar and pestle, providing the necessary energy to drive the reaction to completion. nih.gov
The benefits of mechanochemistry extend beyond the elimination of solvents. In some cases, it can lead to the formation of novel products or provide access to complexes that are difficult to obtain through solution-based methods. nih.gov The direct, solid-state reaction minimizes the potential for side reactions that can occur in solution, such as the hydration of the ligand. nih.gov
The following table summarizes the reaction conditions and outcomes for the mechanochemical synthesis of a representative lanthanide(III) hexafluoroacetylacetonate complex, which can be considered a model for the sustainable synthesis of the aluminum analogue.
Table 1: Mechanochemical Synthesis of a Representative Lanthanide Hexafluoroacetylacetonate Complex
| Reactants | Method | Reaction Time | Product | Yield | Reference |
|---|---|---|---|---|---|
| TbCl₃·6H₂O + Na(hfac) | Mortar and Pestle | 15-30 min | Tb(hfac)₃(H₂O)₂ | High | nih.gov |
| LaCl₃·7H₂O + Na(hfac) | Ball Milling | 30 min | La(hfac)₃(H₂O)₃ | Variable | nih.gov |
While specific, detailed research findings on the dedicated mechanochemical synthesis of aluminum hexafluoro-2,4-pentanedionate are not as extensively reported as for their lanthanide counterparts, the principles and successes observed with similar metal complexes strongly suggest its applicability and potential benefits. The development of such solvent-free methods is a significant step towards a more sustainable and environmentally responsible production of this important aluminum compound.
Advanced Characterization of Aluminum Hexafluoro 2,4 Pentanedionate
Spectroscopic Analysis for Electronic and Molecular Structure Elucidation
Spectroscopic techniques are indispensable for probing the structural and electronic properties of Al(hfac)3. By interacting with the molecule at various energy levels, these methods reveal information about its vibrational modes, nuclear environments, and electronic transitions.
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the Al(hfac)3 molecule by probing its fundamental vibrational modes. su.se The analysis of these spectra allows for the assignment of specific stretching and bending vibrations within the hexafluoroacetylacetonate ligands and the central aluminum-oxygen coordination core. nih.govresearchgate.net
In metal acetylacetonate (B107027) complexes, the vibrational spectra are characterized by strong coupling between various modes of the chelate ring. nih.gov For Al(hfac)3, the substitution of methyl groups with trifluoromethyl (CF3) groups introduces distinct vibrational signatures. The IR spectra of related metal(hfac)3 complexes, such as those of Gallium(III) and Indium(III), show characteristic bands for C=O, C-C, and C-CF3 stretching, along with Al-O stretching modes in the lower frequency region. researchgate.net
Key vibrational bands for Al(hfac)3 are assigned based on comparisons with related compounds and theoretical calculations. iaea.orgnih.gov The region from 1500 to 1700 cm⁻¹ is typically associated with C=O and C=C stretching vibrations. The strong electron-withdrawing nature of the CF3 groups shifts these frequencies compared to non-fluorinated aluminum acetylacetonate. researchgate.net The C-F stretching vibrations are expected to appear as strong bands in the 1100-1300 cm⁻¹ region. Vibrations involving the metal-oxygen (Al-O) bonds are found in the far-infrared region, typically between 390 and 500 cm⁻¹, and are indicative of the strength and nature of the coordination bond. nih.govresearchgate.net
Table 1: Representative Vibrational Band Assignments for Al(hfac)3
| Wavenumber (cm⁻¹) | Assignment | Spectroscopy Type |
| ~1645 | ν(C=O) + ν(C=C) | IR, Raman |
| ~1560 | ν(C=C) + ν(C=O) | IR, Raman |
| ~1535 | ν(C=O) + δ(C-H) | IR, Raman |
| ~1260 | νas(CF₃) | IR |
| ~1220 | νs(CF₃) + δ(C-H) | IR |
| ~810 | γ(C-H) | IR, Raman |
| ~670 | Ring deformation + ν(C-CF₃) | IR |
| ~590 | ν(Al-O) + Ring deformation | IR, Raman |
| ~470 | ν(Al-O) | IR, Raman |
Note: The values are approximate and based on data from analogous metal hexafluoroacetylacetonate complexes. researchgate.netiaea.org
Multinuclear NMR spectroscopy is a powerful tool for confirming the structure of Al(hfac)3 in solution.
¹H NMR: The proton NMR spectrum of Al(hfac)3 is simple, exhibiting a single resonance for the methine proton (the CH group) of the hfac ligand. researchgate.netnih.gov Due to the symmetrical nature of the complex, all three ligands are chemically equivalent, and thus the three methine protons give rise to a single peak. The chemical shift is typically observed downfield compared to the free ligand, a result of the deshielding effect upon coordination to the aluminum center.
¹⁹F NMR: The ¹⁹F NMR spectrum provides a clear signal for the trifluoromethyl (CF₃) groups. biophysics.org As with the protons, the D₃ symmetry of the complex renders all six CF₃ groups magnetically equivalent in solution, resulting in a single, sharp resonance. nih.govillinois.edu The chemical shift of this peak is a characteristic identifier for the coordinated hfac ligand.
²⁷Al NMR: Aluminum-27 NMR is highly sensitive to the coordination environment of the aluminum nucleus. huji.ac.il The ²⁷Al nucleus is quadrupolar (spin I = 5/2), and its resonance is influenced by the symmetry of the electric field gradient at the nucleus. researchgate.net In Al(hfac)3, the aluminum ion is in a highly symmetric, hexa-coordinated octahedral environment, bonded to six oxygen atoms. This symmetric environment results in a relatively sharp resonance line. The isotropic chemical shift for hexa-coordinated aluminum species typically falls within the range of 0 to +20 ppm relative to a standard like [Al(H₂O)₆]³⁺. researchgate.netnih.govpascal-man.com For aluminum tris(acetylacetonate), a closely related compound, the resonance is found at approximately 0 ppm, and a similar value is expected for Al(hfac)3. researcher.life
Table 2: Typical NMR Spectroscopic Data for Al(hfac)3
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | ~6.0 - 6.5 | Singlet | Signal corresponds to the methine proton (-CH=) of the hfac ligand. |
| ¹⁹F | ~-76 to -78 | Singlet | Signal corresponds to the trifluoromethyl (-CF₃) groups. |
| ²⁷Al | ~0 - 5 | Singlet | Consistent with a symmetric, hexa-coordinated Al³⁺ center in an O₆ environment. researchgate.netpascal-man.com |
Note: Chemical shifts are referenced to TMS (¹H) and CFCl₃ (¹⁹F) and are based on typical values for metal-hfac complexes.
Electronic absorption spectroscopy, primarily in the ultraviolet-visible (UV-Vis) range, reveals information about the electronic transitions within the Al(hfac)3 molecule. The absorption spectrum is dominated by intense bands in the UV region, which are characteristic of the hexafluoroacetylacetonate ligand. nanoqam.ca These absorptions are primarily attributed to π → π* transitions within the conjugated system of the β-diketonate framework. utoronto.ca For related tris(β-diketonato)iron(III) complexes, these maximal absorptions occur in the 270–380 nm range. researchgate.net The coordination to the aluminum ion can cause a slight shift (bathochromic or hypsochromic) in the absorption maxima compared to the free ligand.
Luminescence (fluorescence or phosphorescence) is not a significant characteristic of Al(hfac)3. The aluminum ion (Al³⁺) has a closed-shell d⁰ electronic configuration and does not possess low-energy d-d electronic transitions. Furthermore, the complex lacks the typical structural motifs that lead to significant fluorescence. Any observed emission is generally weak and originates from ligand-centered states.
Crystallographic Studies for Solid-State Structural Determination
X-ray diffraction techniques are the definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state.
Table 3: Crystallographic Data for the Analogous Ga(hfac)₃ Complex
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.332(2) |
| b (Å) | 17.519(4) |
| c (Å) | 12.016(2) |
| β (°) | 106.84(3) |
| Volume (ų) | 2080.4(7) |
| Z (molecules/unit cell) | 4 |
| Coordination Geometry | Distorted Octahedral |
| Average M-O distance (Å) | ~1.95 |
Data obtained from studies on Ga(hfac)₃, which is expected to be structurally very similar to Al(hfac)₃.
Powder X-ray Diffraction (PXRD) is a crucial technique for the characterization of polycrystalline (powder) samples and thin films of Al(hfac)3. researchgate.net For bulk powder synthesis, PXRD is used to confirm the phase purity of the material by comparing the experimental diffraction pattern to a reference pattern calculated from single-crystal data or from standard databases. yale.edu The absence of peaks from starting materials or potential byproducts confirms a pure sample.
In the context of thin films, which are often used in chemical vapor deposition (CVD) applications, PXRD provides several key pieces of information. hzdr.de Grazing incidence XRD (GIXRD) is a specialized PXRD technique used for thin films to enhance the signal from the film while minimizing interference from the substrate. su.se Analysis of the diffraction pattern can determine whether the film is crystalline or amorphous, identify the crystalline phase present, and reveal any preferred orientation (texture) of the crystallites. yale.edu The breadth of the diffraction peaks can also be used to estimate the size of the crystalline domains within the film.
Mass Spectrometry for Molecular Identity and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical tool for confirming the molecular identity of Aluminum hexafluoro-2,4-pentanedionate, also known as Al(hfac)₃, and for elucidating its fragmentation pathways under ionization. uni-saarland.deuni-marburg.de Electron ionization (EI) is a common method used for this compound. uni-saarland.de
In a typical mass spectrum of Al(hfac)₃, while the molecular ion peak [Al(hfac)₃]⁺ may be observed, it is often of low abundance due to the compound's propensity to fragment upon ionization. uni-saarland.deresearchgate.netnih.gov The fragmentation process provides valuable structural information. Common fragmentation pathways involve the sequential loss of the hexafluoroacetylacetonate ligands (hfac).
A primary fragmentation step is the loss of a complete hfac ligand radical (·hfac), leading to the formation of the [Al(hfac)₂]⁺ ion. This ion is typically a prominent peak in the spectrum and serves as a key indicator of the compound's structure. Further fragmentation can occur with the loss of a second hfac ligand, resulting in the [Al(hfac)]⁺ fragment. Other observed fragments can arise from the cleavage of the ligand itself, such as the loss of a trifluoromethyl group (·CF₃). researchgate.netnih.gov The analysis of these fragmentation patterns allows for the unambiguous identification of the compound. uni-saarland.de
Table 1: Key Mass Spectrometry Fragments of Al(hfac)₃
| Ion Fragment | Proposed Structure | Significance |
|---|---|---|
| [Al(hfac)₃]⁺ | Molecular Ion | Confirms the molecular weight of the intact molecule. |
| [Al(hfac)₂]⁺ | Loss of one hfac ligand | A major and stable fragment, characteristic of the compound. |
| [Al(hfac)]⁺ | Loss of two hfac ligands | Indicates further fragmentation of the molecule. |
| [hfac]⁺ | Free ligand ion | Indicates the presence of the hexafluoro-2,4-pentanedionate ligand. |
Thermal Decomposition Analysis in Controlled Atmospheres
The thermal behavior of Al(hfac)₃ is critical for its application in deposition processes, and it is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For Al(hfac)₃, TGA reveals its volatility and thermal stability. nih.gov When heated, Al(hfac)₃ exhibits a significant mass loss due to sublimation, which is the direct transition from a solid to a gaseous state. This property is essential for its use as a precursor in chemical vapor deposition. The TGA curve typically shows a single, sharp weight loss step, indicating that the compound sublimes cleanly without significant decomposition into non-volatile residues. nih.gov The onset temperature of this weight loss is an important parameter for determining the appropriate sublimation temperature for deposition processes.
DSC is used to measure the heat flow associated with thermal transitions in a material. For Al(hfac)₃, DSC analysis can identify key thermal events such as melting and boiling points. umich.edunist.gov A typical DSC thermogram for Al(hfac)₃ will show an endothermic peak corresponding to its melting point. umich.edu The melting point for related aluminum β-diketonate compounds, such as Aluminum 2,4-pentanedionate, is in the range of 188-197°C. thermofisher.com The enthalpy of fusion can also be determined from the area of this peak. At higher temperatures, another endothermic event corresponding to boiling or sublimation may be observed. The combination of TGA and DSC data provides a comprehensive understanding of the thermal properties of Al(hfac)₃, which is crucial for optimizing its use in material synthesis. acs.org
Table 2: Thermal Properties of Aluminum β-Diketonates
| Property | Technique | Typical Observation |
|---|---|---|
| Melting Point | DSC | Endothermic peak, e.g., ~190°C for similar compounds. thermofisher.com |
| Sublimation | TGA | Significant, sharp weight loss upon heating. nih.gov |
| Thermal Stability | TGA | Sublimes without significant decomposition. nih.gov |
Surface and Interfacial Characterization Techniques (Relevant for Film Applications)
For applications involving thin films derived from Al(hfac)₃, surface and interfacial characterization techniques are indispensable for evaluating the quality, composition, and morphology of the deposited layers.
XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. azooptics.comdiva-portal.orgresearchgate.net When Al(hfac)₃ is used as a precursor to deposit aluminum oxide (Al₂O₃) or aluminum fluoride (B91410) (AlF₃) thin films, XPS is used to verify the film's stoichiometry and identify any impurities. researchgate.netyoutube.com
High-resolution XPS spectra of the Al 2p, O 1s, and F 1s regions provide detailed chemical state information. For an Al₂O₃ film, the Al 2p peak would be expected at a binding energy characteristic of aluminum in the +3 oxidation state within an oxide matrix, typically around 74-75 eV. researchgate.netthermofisher.com The O 1s spectrum would show a primary peak corresponding to Al-O bonding at approximately 531 eV. researchgate.net For AlF₃ films, the F 1s peak appears around 686-687 eV, and the Al 2p peak is shifted to a higher binding energy (around 76-77 eV) compared to the oxide, reflecting the more electronegative fluorine environment. researchgate.net The absence of a significant carbon signal in the survey scan would indicate the complete removal of the organic ligands during the deposition process.
Table 3: Representative XPS Binding Energies for Al(hfac)₃-Derived Films
| Core Level | Chemical State | Approximate Binding Energy (eV) | Reference |
|---|---|---|---|
| Al 2p | Al₂O₃ | ~74.1 | researchgate.net |
| O 1s | Al₂O₃ | ~530.8 | researchgate.net |
| Al 2p | AlF₃ | ~76.1 - 77.1 | researchgate.net |
| F 1s | AlF₃ | ~686.7 | researchgate.net |
SEM and TEM are powerful microscopy techniques used to visualize the morphology and structure of materials at the micro- and nanoscale, respectively.
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. When analyzing thin films grown from Al(hfac)₃, SEM is used to assess surface smoothness, uniformity, and the presence of any defects such as cracks or pinholes. It can also reveal the grain size and structure of polycrystalline films.
Transmission Electron Microscopy (TEM) offers even higher resolution and can provide detailed information about the film's internal structure, including its thickness, crystallinity, and the quality of the interface between the film and the substrate. researchgate.netresearchgate.netmpg.de Cross-sectional TEM images can precisely measure the film thickness and reveal if it is amorphous or crystalline. researchgate.netresearchgate.net High-resolution TEM (HRTEM) can even visualize the atomic lattice of crystalline films, allowing for the identification of crystal orientation and the presence of any crystalline defects. researchgate.net Selected area electron diffraction (SAED) patterns obtained in the TEM can definitively confirm the crystalline phase of the deposited material, such as γ-Al₂O₃ or α-Al₂O₃. researchgate.net
Theoretical and Computational Investigations of Aluminum Hexafluoro 2,4 Pentanedionate
Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of Al(hfac)₃. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbitals, and the nature of chemical bonds. researchgate.net
Research in this area focuses on several key aspects:
Aluminum-Oxygen Bond: Calculations are used to characterize the primary coordination bond between the central aluminum(III) ion and the oxygen atoms of the three hexafluoro-2,4-pentanedionate ligands. By analyzing bond orders, electron density at bond critical points, and orbital interactions, researchers can quantify the degree of covalent versus ionic character in these Al-O bonds.
Electronic Effects of Trifluoromethyl Groups: The strongly electron-withdrawing nature of the two -CF₃ groups on each ligand significantly influences the electronic properties of the entire complex. Quantum chemical calculations can map the resulting electron density distribution, showing how electron density is pulled away from the chelate ring and the metal center. This electronic effect enhances the Lewis acidity of the aluminum center compared to non-fluorinated acetylacetonate (B107027) complexes, a factor that governs its reactivity in catalytic applications.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energies and spatial distributions of these frontier orbitals determine the complex's susceptibility to nucleophilic or electrophilic attack and are key to understanding its role in chemical reactions. For instance, the LUMO is typically centered on the metal, indicating its availability to accept electron density from incoming substrates.
These calculations provide a foundational electronic picture that informs the reactivity and potential applications of the complex. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for electronic properties, molecular dynamics (MD) simulations are the tool of choice for exploring the physical movements and interactions of molecules over time. researchgate.netjmaterenvironsci.com MD simulations model a system as a collection of atoms interacting through a defined force field, solving Newton's equations of motion to track their trajectories. researchgate.net This approach provides a dynamic view of molecular behavior.
For Al(hfac)₃, MD simulations could offer insights into:
Conformational Flexibility: The acetylacetonate rings and the trifluoromethyl groups are not static. The ligands can undergo subtle twisting and bending motions. MD simulations can map the potential energy surface associated with these conformational changes, identifying low-energy structures and the barriers between them.
Intermolecular Interactions: In condensed phases (liquid or solid), molecules of Al(hfac)₃ interact with each other through weaker, non-covalent forces such as van der Waals forces. MD simulations can model these interactions to predict bulk properties like density, viscosity, and diffusion coefficients. mdpi.com They can also simulate how the complex interacts with solvent molecules or surfaces, which is critical for understanding its behavior in solution or in deposition processes like Atomic Layer Deposition (ALD). nsf.gov
Although specific, published MD simulation studies focused exclusively on the conformational analysis of isolated Al(hfac)₃ are not widespread, the methodology is well-established for aluminum-containing systems and alloys. researchgate.netjmaterenvironsci.commdpi.com Such simulations are essential for bridging the gap between the properties of a single molecule and the behavior of a bulk material.
Computational Modeling of Reaction Pathways and Transition States
A significant application of computational chemistry is the elucidation of chemical reaction mechanisms. manchester.ac.uk By modeling the potential energy surface of a reaction, researchers can identify the most likely pathway, calculate the energy barriers (activation energies), and characterize the structure of short-lived transition states and intermediates. manchester.ac.uknih.gov
The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation a formidable challenge. researchgate.net The trifluoromethyl groups of the hfac ligand present an opportunity to study this process. Computational modeling, primarily using DFT, is an ideal tool to investigate the feasibility of C-F bond activation.
While studies specifically on Al(hfac)₃ are limited, research on analogous lanthanide complexes, such as Eu(hfac)₃, demonstrates that C-F bond activation can occur under reducing conditions (e.g., with potassium metal), leading to the formation of a fluoride-bridged dimeric complex. researchgate.net Computational studies on such a system would involve:
Modeling Reactant Approach: Simulating the interaction between the reducing agent and the -CF₃ group.
Locating the Transition State: Identifying the high-energy geometry corresponding to the C-F bond-breaking event. The calculation of the activation energy barrier indicates the kinetic feasibility of the reaction.
Characterizing Products: Confirming the stability of the resulting products, such as a metal-fluoride species and a defluorinated organic fragment.
These computational models can explain why a particular C-F bond is activated over others and can be used to predict how changes to the metal center or reaction conditions might influence the reaction's outcome. nih.govnih.gov
Before a reaction occurs, reactants often form a loosely bound "reaction complex." During the reaction, they pass through one or more high-energy transition states and may form transient intermediates that are stable enough to be considered distinct species, albeit with short lifetimes. brynmawr.edu
Computational modeling can locate and characterize these fleeting structures on the potential energy surface. For Al(hfac)₃, this is particularly relevant in the context of its use as a Lewis acid catalyst.
Lewis Acid-Base Adducts: DFT calculations can model the formation of an adduct between the Lewis acidic aluminum center of Al(hfac)₃ and a Lewis basic substrate molecule. The calculations can determine the binding energy of this adduct and the structural changes that occur in both the catalyst and the substrate upon binding.
Transition State Analysis: For a catalyzed reaction, computational methods can map the entire pathway from the initial adduct, through the transition state for the key bond-forming or bond-breaking step, to the final product complex. Vibrational frequency calculations are used to confirm the nature of these structures: a stable intermediate will have all real, positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
These studies provide a step-by-step description of the reaction mechanism that is experimentally difficult to obtain.
Prediction and Interpretation of Spectroscopic Signatures through Computational Methods
Spectroscopy is a cornerstone of chemical characterization. Computational methods can predict various types of spectra, which serves two main purposes: it aids in the interpretation and assignment of experimental spectra, and it can predict the spectral properties of unknown or hypothetical molecules.
Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies and their corresponding intensities. For Al(hfac)₃, this allows for the precise assignment of experimental peaks to specific bond stretches (e.g., C=O, C-C, C-F) and bending modes. Studies on analogous lanthanide hexafluoroacetylacetonate complexes show that specific IR bands, particularly in the ~800 cm⁻¹ region, are sensitive to the metal's coordination number, a correlation that can be explained and refined through theoretical calculations. nih.govacs.orgbiointerfaceresearch.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is highly sensitive to the local electronic environment of nuclei. Quantum chemical calculations can predict the chemical shifts (e.g., for ¹H, ¹³C, ¹⁹F) and spin-spin coupling constants. researchgate.net For Al(hfac)₃, predicting the ¹⁹F NMR spectrum is particularly valuable. The calculations can correlate the predicted chemical shifts with the molecular structure and electron distribution, helping to confirm that the experimental spectrum is consistent with the expected structure and providing a deeper understanding of the factors that influence these shifts. nih.gov
By simulating spectra, computational chemistry provides a crucial link between the theoretical understanding of a molecule's structure and its experimentally observed properties.
Data Tables
Table 1: Interactive Data on Ln-O Bond Distances in Analogous Ln(hfac)₃(diglyme) Complexes
The following table presents selected bond length data from X-ray crystallography for a series of lanthanide (Ln) hexafluoroacetylacetonate complexes, which are structural analogs of Al(hfac)₃. This data illustrates how the size of the central metal ion influences the coordination geometry. The bond distances are given in Angstroms (Å). researchgate.net
| Metal Ion (Ln) | Ln–O1 (hfac) | Ln–O2 (hfac) | Ln–O3 (hfac) | Ln–O4 (hfac) | Ln–O5 (hfac) | Ln–O6 (hfac) |
| Sm | 2.415 | 2.378 | 2.368 | 2.427 | 2.438 | 2.416 |
| Eu | 2.406 | 2.365 | 2.362 | 2.377 | 2.437 | 2.377 |
| Gd | 2.417 | 2.362 | 2.361 | 2.377 | 2.376 | 2.428 |
| Tb | 2.376 | 2.365 | 2.361 | 2.362 | 2.366 | 2.377 |
Reaction Mechanisms and Fundamental Chemical Transformations Involving Aluminum Hexafluoro 2,4 Pentanedionate
Ligand Exchange Reactions and Transmetalation Processes
Ligand exchange reactions involving metal acetylacetonate (B107027) complexes are fundamental to their chemistry, and Aluminum hexafluoro-2,4-pentanedionate is no exception. These reactions involve the substitution of one or more hexafluoro-2,4-pentanedionate (hfac) ligands with other coordinating species. The mechanism and rate of exchange are influenced by several factors, including the nature of the solvent and the presence of catalysts. Studies on aluminum acetylacetonate, the non-fluorinated analog, have shown that the initial step in acid-catalyzed ligand exchange involves protonation on the ligand's central carbon atom cdnsciencepub.com. This protonation weakens the Al-O bond, facilitating the opening of the chelate ring and creating a "dangling ligand" intermediate cdnsciencepub.com. This intermediate is then susceptible to replacement by another ligand.
In coordinating solvents, the reaction can proceed to form cationic complexes where solvent molecules occupy coordination sites cdnsciencepub.com. Gas-phase studies on other metal complexes, including those with hexafluoroacetylacetonate ligands, confirm that ligand exchange is a viable pathway, allowing for the formation of mixed-ligand species nih.gov.
Transmetalation is a related process where the entire Al(hfac)₃ complex can react with a different metal salt, leading to the transfer of the hfac ligands to the new metal center. This process is driven by the relative thermodynamic stabilities of the respective metal-ligand bonds.
Oxidative Addition and Reductive Elimination Pathways at the Aluminum Center
Oxidative addition and its reverse, reductive elimination, are elementary reaction steps crucial to many catalytic cycles, particularly in transition metal chemistry. wikipedia.orgumb.edu Oxidative addition involves an increase in both the coordination number and the formal oxidation state of the metal center, while reductive elimination involves a decrease. wikipedia.org Historically considered exclusive to d-block elements, these reactions are now increasingly recognized for main-group elements, including aluminum. nih.govacs.org
For aluminum, these processes typically involve changes between the Al(I), Al(II), and Al(III) oxidation states.
Oxidative Addition : This process has been demonstrated for low-valent aluminum species. For instance, monomeric Al(I) complexes can react with fluoroalkenes, breaking strong C-F bonds through oxidative addition to form organoaluminum(III) compounds. ucl.ac.uk
Reductive Elimination : While less common, reductive elimination from Al(III) centers to generate Al(I) species has been engineered. nih.gov For example, dihydrodialane compounds supported by specific ligands can undergo reversible reductive elimination of an Al-H bond, creating Al(I) and Al(III) species and enabling stereochemical inversion at the aluminum center. nih.gov
For the highly stable Aluminum(III) hexafluoro-2,4-pentanedionate, direct oxidative addition is not a typical reaction pathway. However, understanding these fundamental steps is critical, as catalytic cycles involving an aluminum precursor might involve transient species in lower oxidation states where these mechanisms become accessible.
Mechanistic Role of Aluminum Hexafluoro-2,4-Pentanedionate as a Lewis Acid in Catalysis
Aluminum hexafluoro-2,4-pentanedionate functions as an effective Lewis acid catalyst. A Lewis acid is a chemical species that can accept a pair of electrons. In this complex, the central aluminum(III) ion is electron-deficient and serves as the Lewis acidic site. The high electronegativity of the fluorine atoms on the hexafluoroacetylacetonate ligands strongly withdraws electron density from the aluminum center. This inductive effect significantly enhances the Lewis acidity of the aluminum ion compared to its non-fluorinated counterpart, aluminum acetylacetonate. wikipedia.org
The catalytic mechanism involves the coordination of a substrate molecule (a Lewis base) to the aluminum center. This coordination activates the substrate by polarizing its bonds, making it more susceptible to nucleophilic attack. This principle is utilized in various organic reactions, such as:
Diels-Alder Reactions : The aluminum complex can coordinate to a dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the cycloaddition reaction. nih.gov
Transesterification and Sol-gel Processes : By acting as a Lewis acid, the complex can facilitate the formation of reactive intermediates.
Polymerization Reactions : It can act as a crosslinking agent in polymer composites by forming coordination bonds.
The bifunctional nature of some catalytic systems combines a nucleophile with a Lewis acid like an aluminum complex to achieve highly efficient and stereoselective syntheses. nih.gov
Unraveling C-F Bond Activation and Functionalization Reactions
The activation and subsequent functionalization of carbon-fluorine (C-F) bonds, known for their exceptional strength and inertness, is a significant challenge in synthetic chemistry. nih.gov Aluminum compounds have emerged as potent reagents for this transformation, driven by the high thermodynamic stability of the newly formed aluminum-fluoride (Al-F) bond. nih.govacs.org
Several aluminum-based systems have proven effective in C-F bond activation:
Organoaluminum Reagents : Trialkylaluminum compounds can achieve the conversion of C(sp³)–F bonds to C–C bonds. researchgate.net Cryogenic C(sp³)–F bond cleavage using fluorophilic organoaluminum compounds allows for high-yielding arylations, alkylations, and alkenylations under mild conditions, tolerating a wide range of other functional groups. nih.govacs.org
Aluminum Halides : Simple Lewis acids like aluminum trichloride (B1173362) (AlCl₃) can mediate aromatic C–F bond activation, enabling the regioselective synthesis of complex polycyclic aromatic frameworks. rsc.org
Low-Valent Aluminum : Monomeric aluminum(I) complexes react with fluoroarenes and fluoroalkenes, readily cleaving C-F bonds via oxidative addition. ucl.ac.ukresearchgate.netrsc.org
Aluminum Oxides : Thermally activated γ-Al₂O₃ has been shown to be effective for C-F bond activation in trifluoromethylated arenes, converting them into cyclic ketones or carboxylic acids. rsc.orgfau.de
These reactions are highly selective for C–F bonds over other carbon-halogen bonds and are compatible with numerous functional groups, representing a paradigm shift in organometallic reactivity. nih.gov
Table 1: Aluminum Reagents in C-F Bond Activation
| Aluminum Reagent | Substrate Type | Reaction Type | Key Finding | Reference |
|---|---|---|---|---|
| AlCl₃ | Aromatic C-F | C-C Bond Formation | Promotes C-C bond formation at the γ-position relative to fluorine. | rsc.org |
| γ-Al₂O₃ | Aromatic C-F | C-C Bond Formation | Promotes C-C bond formation at the α-position relative to fluorine. | rsc.org |
| Organoaluminum Compounds (e.g., Et₂AlPh) | Alkyl Fluorides (Csp³-F) | Arylation, Alkenylation, Alkynylation | High-yielding functionalization at cryogenic temperatures (-78 °C). Tolerates many other functional groups. | nih.govacs.org |
| (Cp*Al)₄ (Aluminum(I) complex) | Fluoro(hetero)arenes | C-F Bond Activation | Activates C-F bonds in compounds like hexafluorobenzene (B1203771) and pentafluoropyridine. | rsc.org |
Investigation of Decomposition Mechanisms in Vapor Phase Deposition
Aluminum hexafluoro-2,4-pentanedionate is a valuable precursor for depositing aluminum-containing thin films, such as aluminum oxide (Al₂O₃), via Metal-Organic Chemical Vapor Deposition (MOCVD). Understanding its thermal decomposition mechanism is crucial for controlling film purity and quality.
Studies on the thermal decomposition of related metal acetylacetonates (B15086760) provide a framework for the likely pathways. dntb.gov.ua When heated in the vapor phase, the complex is expected to undergo the following steps:
Ligand Dissociation : The initial step is the breaking of the Al-O coordination bonds, releasing one or more hexafluoro-2,4-pentanedionate ligands into the gas phase. asianpubs.org
Ligand Fragmentation : The liberated ligands are not stable at high temperatures and subsequently decompose. Mass spectrometer studies of non-fluorinated aluminum acetylacetonate identified acetone (B3395972) and carbon dioxide as the major gaseous decomposition products. acs.org Other minor products like methane (B114726) can also be formed. acs.orgresearchgate.net
Film Formation : The remaining aluminum-containing species on the substrate surface react with an oxygen source (if present) or rearrange to form the desired aluminum oxide film.
For the hexafluoro- derivative, the decomposition products would be analogous but would include fluorinated species. The strong C-F bonds within the ligand may alter the fragmentation pattern compared to the non-fluorinated ligand.
Table 2: Common Gaseous Products from Thermal Decomposition of Metal Acetylacetonates
| Product | Formula | Origin | Reference |
|---|---|---|---|
| Acetone | (CH₃)₂CO | Major product from ligand fragmentation. | asianpubs.orgacs.org |
| Carbon Dioxide | CO₂ | Major product from ligand fragmentation. | acs.org |
| Acetylacetone | C₅H₈O₂ | Released ligand before decomposition. | asianpubs.org |
| Methane | CH₄ | Minor product from ligand fragmentation. | acs.orgresearchgate.net |
Applications in Advanced Materials Science and Device Engineering
Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) Precursor Applications
Aluminum hexafluoro-2,4-pentanedionate is utilized as a chemical precursor for both Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). guidechem.comscribd.comnaturesci.cn These processes are fundamental to the manufacturing of advanced materials and electronic devices, allowing for the precise deposition of thin films one atomic layer at a time (in ALD) or via a continuous vapor-phase reaction (in MOCVD). The compound's suitability for these applications stems from its favorable physical properties, including a melting point between 70-73°C and a decomposition temperature around 170°C, which allows it to be sublimated at low pressure (50°C at 0.1mm Hg) for delivery into a deposition chamber. scribd.comabcr.comfishersci.no
A significant application of aluminum hexafluoro-2,4-pentanedionate is in the fabrication of aluminum oxide (Al₂O₃) thin films. dtic.mil Research has demonstrated that the thermally activated decomposition of this precursor can produce transparent, continuous, and well-adhering Al₂O₃ films. dtic.mil A key advantage of using this fluorinated precursor over non-fluorinated analogs, such as tris(acetylacetonato)aluminum(III), is its significantly higher vapor pressure. dtic.mil This property allows for an adequate concentration of the precursor vapor to be achieved without heating it to high temperatures, making the deposition process compatible with lower-temperature manufacturing, a critical requirement for many microelectronic applications. dtic.mil
Studies have investigated the deposition of films in an argon atmosphere across a substrate temperature range of 320°C to 480°C. dtic.mil Analysis of these films using X-ray Photoelectron Spectroscopy (XPS) confirms the formation of aluminum oxide. dtic.mil
Table 1: Deposition Parameters and Film Characteristics for Al₂O₃ from Aluminum Hexafluoro-2,4-pentanedionate Data sourced from a 1989 study on the thermal decomposition of the precursor. dtic.mil
| Parameter | Value / Observation |
| Precursor | Tris(hexafluoroacetylacetonato)aluminum(III) |
| Deposition Method | Thermally Activated Decomposition (MOCVD) |
| Substrate Temperature | 320°C - 480°C |
| Ambient Atmosphere | Argon |
| Resulting Film Properties | |
| Composition | Aluminum Oxide (Al₂O₃) |
| Appearance | Transparent, Continuous |
| Adhesion | Well-adherent to the substrate |
| Surface Morphology | No surface roughening observed at 440X magnification |
The ability to deposit high-quality aluminum oxide films at lower temperatures makes aluminum hexafluoro-2,4-pentanedionate an attractive precursor for applications in semiconductor devices and microelectronics. dtic.mil High-temperature processes can damage or alter the properties of sensitive components and previously fabricated layers within an integrated circuit. The use of a more volatile precursor like Al(hfa)3 enables a gentler deposition process, preserving the integrity of the delicate device architecture. dtic.mil These aluminum-containing dielectric layers are crucial in microelectronics, serving as insulating gates, capacitors, and passivation layers that protect the device. americanelements.com
The aluminum oxide films produced from aluminum hexafluoro-2,4-pentanedionate exhibit properties ideal for protective coatings. dtic.mil The films are noted to be continuous and demonstrate good adhesion to the underlying substrate, which are critical requirements for a successful protective layer. dtic.mil Aluminum oxide is inherently a hard, chemically inert ceramic material, and when applied as a thin film, it can protect surfaces from corrosion, wear, and environmental degradation. While specific research on this precursor for metallization is not detailed in the search results, the deposition of aluminum-containing films is a foundational step in creating conductive pathways in electronic devices, often followed by further processing steps.
Catalytic Applications and Reaction Facilitation
While many aluminum compounds and metal-organic complexes are explored for their catalytic properties, specific research detailing the use of aluminum hexafluoro-2,4-pentanedionate as a catalyst is not widely available in the provided search results. Chemical suppliers do note that related organometallic compounds are used in catalysis, but detailed findings for this specific molecule are limited. researchgate.net
There is no specific information in the search results regarding the application of aluminum hexafluoro-2,4-pentanedionate as a homogeneous catalyst.
There is no specific information in the search results regarding the application of aluminum hexafluoro-2,4-pentanedionate in surface-mediated heterogeneous catalysis. It is listed as a potential catalyst support material in a general context. fishersci.ieadvtechind.com
Advanced Materials Synthesis and Engineering
The synthesis of advanced materials often relies on molecular precursors that can be controllably transformed into materials with desired properties. Organometallic compounds, including aluminum-containing complexes, are pivotal in this field.
Precursor for Aluminum-Based Nanomaterials Synthesis
The synthesis of aluminum-based nanomaterials, such as aluminum oxide (Al2O3) nanoparticles, is a significant area of research due to their wide-ranging applications in ceramics, catalysis, and composites. rsc.org Various methods, including precipitation, sol-gel, and combustion, are employed for their synthesis, each utilizing different aluminum precursors. rsc.org
Commonly used precursors for the synthesis of aluminum oxide nanoparticles include aluminum nitrate, aluminum hydroxide (B78521), and aluminum tri-sec-butoxide. chemicalbook.comnih.govfishersci.noresearchgate.net For instance, aluminum oxide nanoparticles with sizes ranging from 30 to 90 nm have been successfully synthesized via a chemical precipitation method using aluminum nitrate. chemicalbook.com Another approach involves the use of aluminum di(sec-butoxide)acetoacetic ester chelate to produce alumina (B75360) nanofibers with tunable acidity and porosity. researchgate.net
While direct evidence of aluminum hexafluoro-2,4-pentanedionate as a precursor in the synthesis of aluminum-based nanomaterials is not extensively documented in the available literature, its structural similarity to other metal acetylacetonate (B107027) complexes suggests potential utility in deposition processes like chemical vapor deposition (CVD) or atomic layer deposition (ALD) for creating thin films of aluminum oxide or related materials.
Table 1: Comparison of Precursors in Aluminum-Based Nanomaterial Synthesis
| Precursor | Synthesis Method | Resulting Nanomaterial | Key Findings | Reference |
| Aluminum Nitrate | Chemical Precipitation | Aluminum Oxide (Al2O3) Nanoparticles | Efficient and simple method, produces nanoparticles of 30-90 nm. | chemicalbook.com |
| Aluminum Hydroxide | Heating/Calcination | Gamma Alumina (γ-Al2O3) Nanoparticles | Produces nanoparticles with a crystallite size of 6.5 nm. | fishersci.no |
| Aluminum di(sec-butoxide)acetoacetic ester chelate | Electrospinning | Alumina (Al2O3) Nanofibers | Allows for tuning of acidity and porosity. | researchgate.net |
Integration into Hybrid Organic-Inorganic Composite Materials
Hybrid organic-inorganic composite materials are a class of materials that combine the properties of both organic polymers and inorganic compounds, often at the nanoscale, to achieve enhanced performance. thermofisher.commdpi.com These materials are of interest for a wide array of applications, from biomedical devices to advanced coatings. thermofisher.com
The inorganic component can be introduced in various forms, including as nanoparticles or through the in-situ formation of an inorganic network from molecular precursors. For example, novel organic-inorganic composites have been prepared by complexing a dicarboxylic azo dye with aluminum-magnesium hydroxycarbonate. researchgate.netresearchgate.net In other systems, silica-based hybrid materials have been produced by the gamma irradiation of a mixture of tetraethylorthosilicate and polydimethylsiloxane.
Although the direct integration of aluminum hexafluoro-2,4-pentanedionate into hybrid organic-inorganic composites is not specifically detailed in the reviewed literature, its molecular structure suggests it could potentially be incorporated into a polymer matrix to modify the material's optical, thermal, or mechanical properties. The fluorinated nature of the ligand could impart specific surface properties, such as hydrophobicity.
Interfacial Engineering in Optoelectronic Devices and Energy Conversion Systems
The performance and stability of optoelectronic devices, such as solar cells and light-emitting diodes (LEDs), are critically dependent on the properties of the interfaces between different material layers. Interfacial engineering, through the introduction of specific chemical compounds, is a key strategy for optimizing device performance.
Role in Perovskite Solar Cells, Including Defect Passivation and Charge Extraction Enhancement
Perovskite solar cells have shown remarkable progress in power conversion efficiency, but challenges related to stability and energy losses at the interfaces remain. researchgate.net Defect passivation, the process of neutralizing electronic defects at the surfaces and grain boundaries of the perovskite material, is crucial for reducing non-radiative recombination and improving device performance. nanoge.orgnih.gov Various strategies and materials are being explored to enhance charge extraction from the perovskite layer to the electrodes. rsc.orgnih.govdntb.gov.ua
While there is no specific mention in the searched literature of aluminum hexafluoro-2,4-pentanedionate being used for this purpose, other aluminum-containing compounds and strategies are under investigation in the broader field of photovoltaics. For instance, aluminum metallization pastes are used to create the back-surface electrode in silicon solar cells. google.com
Potential Applications in Light-Emitting Diodes and Other Photovoltaic Technologies
In the field of light-emitting diodes (LEDs), aluminum alloys are used in packaging to provide structural support and, crucially, for heat dissipation. researchgate.net The thermal management of high-power LEDs is critical for their lifetime and performance. researchgate.net In other photovoltaic applications, aluminum is utilized as a reflective material in concentrated solar power systems due to its high reflectivity and durability. researchgate.net
The potential application of aluminum hexafluoro-2,4-pentanedionate in these technologies is not directly reported. However, as a volatile and fluorine-containing organometallic compound, it could hypothetically be used in thin-film deposition processes to create aluminum-based layers with specific functionalities, such as passivation or antireflection coatings. Further research would be needed to explore these potential applications.
Future Research Directions and Emerging Opportunities
Development of Next-Generation Synthetic Routes for Enhanced Efficiency and Scalability
The traditional synthesis of metal acetylacetonates (B15086760) often involves the reaction of a metal salt with the β-diketone ligand in an organic solvent, sometimes requiring a buffer to control pH. google.com While effective at a lab scale, these methods can present challenges for industrial-scale production, including the use of hazardous solvents, moderate yields, and lengthy reaction times. Future research is poised to overcome these limitations by developing more efficient, cost-effective, and environmentally benign synthetic routes.
Promising areas of investigation include:
Solvent-Free and Green Chemistry Approaches: Techniques such as mechanochemical synthesis, which involves reactions between neat reactants with minimal or no solvent, offer a greener alternative. sdiarticle5.com This method has been successful in producing various metal complexes, often with reduced reaction times and higher yields. sdiarticle5.com Another green approach is the use of aqueous synthesis, which eliminates the environmental and health risks associated with organic solvents. researchgate.netacs.org Research has shown that metal acetylacetonates can serve as effective precursors for synthesizing metal-organic frameworks (MOFs) in water, sometimes at room temperature and with high yields (>85%). researchgate.netacs.org Exploring these methods for Aluminum hexafluoro-2,4-pentanedionate could significantly improve the sustainability of its production.
Microwave-Assisted Synthesis: This technique can dramatically accelerate reaction rates, leading to higher throughput and potentially improved yields compared to conventional heating methods. sdiarticle5.comresearchgate.net It has been successfully applied to the synthesis of various metal complexes, making it a compelling avenue for optimizing the production of Aluminum hexafluoro-2,4-pentanedionate. researchgate.net
Continuous Flow Processes: For large-scale industrial production, shifting from batch reactors to continuous flow systems is critical. nih.gov Flow chemistry can enhance efficiency, improve safety, and ensure consistent product quality, representing a key step toward the commercialization of materials derived from this aluminum complex. nih.gov
A comparison of potential synthetic routes is outlined below:
| Synthetic Route | Key Advantages | Potential for Scalability | Research Focus |
| Conventional Solvent-Based | Established methodology, well-understood. | Moderate; limited by solvent cost and waste disposal. | Optimization of reaction conditions, solvent recycling. |
| Aqueous Synthesis | Environmentally benign, reduced cost, safer. researchgate.netacs.org | High; suitable for large-scale production. researchgate.net | Phase transfer catalysis, pH control, precursor stability. |
| Mechanochemical (Solvent-Free) | Reduced solvent waste, high efficiency, lower energy consumption. sdiarticle5.com | Good; dependent on reactor design for large volumes. | Grinding techniques, use of catalytic additives. |
| Microwave-Assisted | Rapid reaction times, improved yields, enhanced process control. sdiarticle5.comresearchgate.net | Moderate to High; scalable systems are available. | Optimization of microwave parameters, solvent choice. |
| Continuous Flow | High throughput, consistent quality, enhanced safety, automation. nih.gov | Excellent; designed for industrial-scale production. | Reactor design, reagent mixing, real-time monitoring. |
Exploration of Novel Applications in Emerging Technologies and Advanced Manufacturing
The unique properties of Aluminum hexafluoro-2,4-pentanedionate, stemming from its aluminum core and fluorinated ligands, make it a candidate for several advanced applications. Its volatility is particularly relevant for vapor deposition techniques, while its Lewis acidic aluminum center suggests catalytic potential.
Precursor for Advanced Materials: Metal-organic compounds are widely used as molecular precursors for Metal-Organic Chemical Vapor Deposition (MOCVD). wikipedia.org This technique is crucial for fabricating thin films and complex nanostructures for the electronics and semiconductor industries. wikipedia.orgsigmaaldrich.com Aluminum hexafluoro-2,4-pentanedionate could serve as a precursor for depositing aluminum-containing materials, such as aluminum oxide (Al₂O₃), a critical component in microelectronics for gate dielectrics and passivation layers. Similarly, metal acetylacetonates have been used in solvothermal methods to produce metal oxide nanoparticles with diverse catalytic, electronic, and magnetic properties. scispace.com
Catalysis: Aluminum complexes are known to be effective catalysts for various organic transformations. For instance, aluminum complexes supported by aminophenoxide or tris(phenolato) ligands have been shown to be efficient catalysts for the ring-opening polymerization of ε-caprolactone and for the cycloaddition of CO₂ with epoxides to form cyclic carbonates. acs.orgacs.org The electron-withdrawing nature of the hexafluoroacetylacetonate ligand could modulate the Lewis acidity of the aluminum center, potentially tuning its catalytic activity for these and other reactions, such as Friedel-Crafts acylations or polymerizations.
Advanced Manufacturing: The use of metal-organic frameworks (MOFs) as precursors or templates is an emerging strategy in advanced manufacturing to create novel catalytic materials. rsc.orgrsc.org While Aluminum hexafluoro-2,4-pentanedionate is a discrete molecule, its synthesis from metal acetylacetonate (B107027) precursors provides a link to MOF chemistry. researchgate.net Research could explore its use as a dopant or co-precursor in the synthesis of MOF-derived materials to create tailored catalytic sites.
Integration of Advanced Computational Modeling for Rational Design and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecular systems. Applying these methods to Aluminum hexafluoro-2,4-pentanedionate can accelerate its development and guide experimental efforts.
Structural and Electronic Property Prediction: DFT calculations can provide detailed insights into the geometric and electronic structure of the complex. acs.orgnih.gov This includes predicting bond lengths, bond angles, and the distribution of electron density, which are fundamental to understanding the compound's reactivity and physical properties. acs.orgrsc.org DFT has been successfully used to study aqueous aluminum-fluoride complexes, elucidating the effects of fluoride (B91410) ligands on the structure and stability of the coordination sphere. acs.orgnih.gov
Mechanistic Insights into Reactions: Computational modeling can be used to map out the energy landscapes of potential reactions, whether in its synthesis or its application as a catalyst. For example, DFT studies on aluminum complexes have been used to investigate reaction mechanisms for polymerization and CO₂ fixation. acs.org This allows researchers to understand reaction pathways, identify rate-limiting steps, and rationally design more efficient catalytic systems.
Spectroscopic Characterization: Computational methods can predict spectroscopic properties, such as NMR chemical shifts, which are crucial for characterizing new compounds and their reaction products. acs.orgnih.gov Calculated spectra can be compared with experimental data to confirm structures and understand the electronic environment of the atoms. acs.org
| Computational Method | Application to Aluminum hexafluoro-2,4-pentanedionate | Expected Outcome |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis, reaction pathway modeling. acs.orgnih.gov | Accurate prediction of molecular structure, reactivity, and catalytic mechanisms. |
| Time-Dependent DFT (TD-DFT) | Calculation of electronic absorption and emission spectra. acs.org | Understanding of photophysical properties for applications in optics or photocatalysis. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Detailed description of the nature of the Al-O bonds and non-covalent interactions. |
| Molecular Dynamics (MD) | Simulation of the compound's behavior in different environments (e.g., solution, interface). | Insight into solvation effects, diffusion, and interactions with substrates or surfaces. |
Leveraging Machine Learning and Artificial Intelligence for Materials Discovery and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by moving away from traditional trial-and-error experimentation towards a data-driven discovery paradigm. eurekalert.org These tools can be powerfully applied to the study of organometallic compounds like Aluminum hexafluoro-2,4-pentanedionate.
Accelerating Catalyst Design: AI can rapidly screen vast numbers of potential catalyst candidates by predicting their performance based on molecular descriptors. catalysis-summit.comnumberanalytics.com ML models, trained on existing experimental and computational data, can identify structure-property relationships that guide the design of novel catalysts with enhanced activity, selectivity, and stability. eurekalert.orgmeryt-chemical.com This approach can significantly reduce the time and cost associated with discovering new applications for aluminum-based catalysts.
Optimizing Synthetic Conditions: AI workflows can optimize reaction conditions by exploring a high-dimensional parameter space that includes temperature, pressure, solvent, and catalyst loading. arxiv.orgrsc.org By integrating with automated robotic platforms, AI can create closed-loop systems that autonomously conduct experiments, analyze results, and propose new conditions to achieve desired outcomes like higher yield or purity. eurekalert.org
Predicting Material Properties: Machine learning models are being developed to predict various properties of organometallic materials, such as their bandgap or photophysical characteristics. morressier.comresearchgate.net By training a model with data on similar fluorinated aluminum complexes, it would be possible to predict the properties of novel derivatives of Aluminum hexafluoro-2,4-pentanedionate before they are synthesized, enabling a more targeted approach to materials design.
Methodologies for Assessing Environmental Impact and Designing Sustainable Chemical Processes
As the use of fluorinated compounds grows, so do concerns about their environmental persistence and potential toxicity. nih.govnumberanalytics.comsocietechimiquedefrance.fr A forward-looking research program for Aluminum hexafluoro-2,4-pentanedionate must include a rigorous assessment of its environmental footprint and a commitment to sustainable chemical practices.
Life Cycle Assessment (LCA): LCA is a standardized methodology for evaluating the environmental impacts associated with all stages of a product's life, from raw material extraction to final disposal. acs.orgsemanticscholar.org Applying LCA to the production and use of Aluminum hexafluoro-2,4-pentanedionate would quantify its resource consumption, energy usage, and emissions, identifying hotspots where environmental performance can be improved. earthshiftglobal.comslrconsulting.com Predictive LCA models, which can estimate environmental impact early in the process development stage, are particularly valuable. acs.org
Designing for Degradability: A key concern with organofluorine compounds is their persistence in the environment due to the strength of the carbon-fluorine bond. numberanalytics.com Research should focus on understanding the degradation pathways of Aluminum hexafluoro-2,4-pentanedionate. This involves studying its stability under various environmental conditions (e.g., hydrolysis, photolysis, microbial degradation) to assess its fate and persistence. numberanalytics.com
Green Chemistry Principles: The development of synthetic routes and applications should be guided by the principles of green chemistry. This includes using renewable feedstocks where possible, maximizing atom economy, employing safer solvents and reagents, and designing energy-efficient processes. nih.govjetir.org For example, exploring the use of natural product extracts, such as polyphenols from tea, as ligands or synthesis aids represents an innovative green chemistry approach. nih.govresearchgate.net The goal is to design chemical processes that are not only efficient and scalable but also inherently safer and more environmentally benign. numberanalytics.com
Q & A
Q. How should researchers handle large datasets from combinatorial studies of this compound derivatives?
- Methodological Answer : Use dimensionality reduction techniques (e.g., PCA) to identify key variables. For visualization, employ heatmaps for reactivity trends or 3D scatter plots for structure-activity relationships. Raw data should be archived in repositories (e.g., Zenodo) with metadata compliant with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
